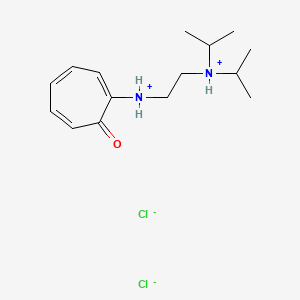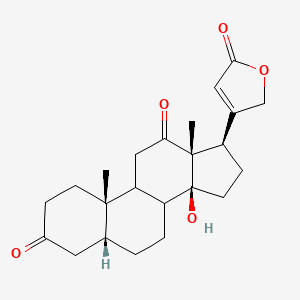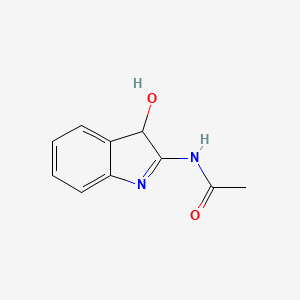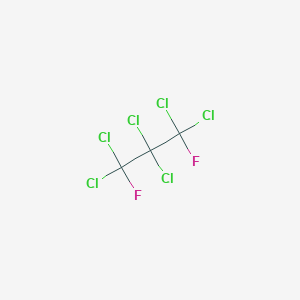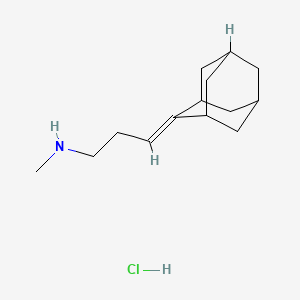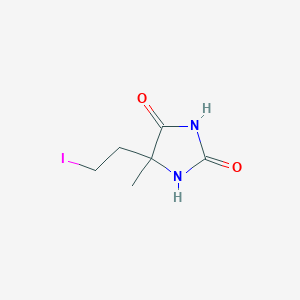
5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of an iodoethyl group and a methyl group attached to the imidazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 5-methylimidazolidine-2,4-dione with an iodoethylating agent. One common method is the alkylation of 5-methylimidazolidine-2,4-dione with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Products: Various substituted imidazolidine derivatives.
Oxidation Products: Oxo derivatives of the imidazolidine ring.
Reduction Products: Hydro derivatives of the imidazolidine ring.
Aplicaciones Científicas De Investigación
5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methylimidazolidine-2,4-dione: Lacks the iodoethyl group, making it less reactive in substitution reactions.
5-(2-Bromoethyl)-5-methylimidazolidine-2,4-dione: Similar structure but with a bromoethyl group instead of an iodoethyl group, leading to different reactivity and biological properties.
5-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione: Contains a chloroethyl group, which is less reactive than the iodoethyl group.
Uniqueness
5-(2-Iodoethyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the highly reactive iodoethyl group, which enhances its reactivity in chemical reactions and its potential for biological interactions. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
16705-33-2 |
|---|---|
Fórmula molecular |
C6H9IN2O2 |
Peso molecular |
268.05 g/mol |
Nombre IUPAC |
5-(2-iodoethyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H9IN2O2/c1-6(2-3-7)4(10)8-5(11)9-6/h2-3H2,1H3,(H2,8,9,10,11) |
Clave InChI |
NGWMFEOOTJXRDF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC(=O)N1)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


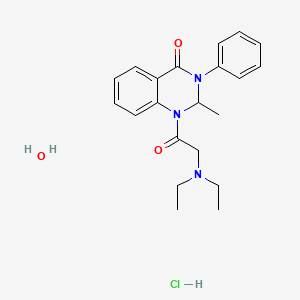

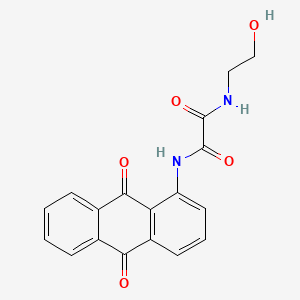

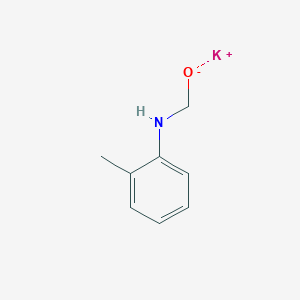
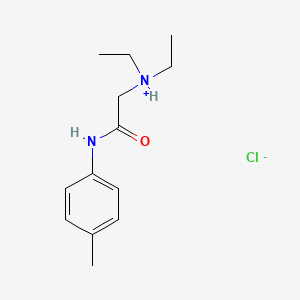

![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
